molecular formula C13H13NO3 B12355537 4-(Hexa-2,4-dienamido)benzoic acid

4-(Hexa-2,4-dienamido)benzoic acid

Cat. No.: B12355537
M. Wt: 231.25 g/mol
InChI Key: FYCRGIYUOLGKQR-MQQKCMAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexa-2,4-dienamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Hexa-2,4-dienamido)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hexa-2,4-dienamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexa-2,4-dienamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The pathways involved include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexa-2,4-dienamido)benzoic acid
  • This compound derivatives
  • Other amido-substituted benzoic acids

Uniqueness

This compound stands out due to its unique hexa-2,4-dienamido substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-[[(2E,4E)-hexa-2,4-dienoyl]amino]benzoic acid

InChI

InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,5-4+

InChI Key

FYCRGIYUOLGKQR-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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